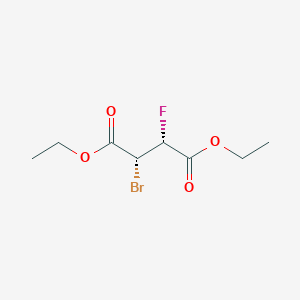
diethyl (2R,3R)-2-bromo-3-fluorobutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2R,3R)-2-bromo-3-fluorobutanedioate is an organic compound with significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2R,3R)-2-bromo-3-fluorobutanedioate typically involves the transformation of diethyl L-tartrateThe reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is maintained .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2R,3R)-2-bromo-3-fluorobutanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include substituted butanedioates, alkenes, and various functionalized derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl (2R,3R)-2-bromo-3-fluorobutanedioate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of diethyl (2R,3R)-2-bromo-3-fluorobutanedioate involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic substitution reactions with biological molecules. Its stereochemistry plays a crucial role in determining its reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (2R,3R)-2-hydroxy-3-methylsuccinate
- Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate
- Diethyl (2R,3R)-2,3-epoxysuccinate
Uniqueness
Diethyl (2R,3R)-2-bromo-3-fluorobutanedioate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to its analogs. The specific stereochemistry further enhances its utility in asymmetric synthesis and chiral resolution processes .
Properties
CAS No. |
36875-36-2 |
|---|---|
Molecular Formula |
C8H12BrFO4 |
Molecular Weight |
271.08 g/mol |
IUPAC Name |
diethyl (2R,3R)-2-bromo-3-fluorobutanedioate |
InChI |
InChI=1S/C8H12BrFO4/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI Key |
GGXJBZZXMDFAST-WDSKDSINSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]([C@@H](C(=O)OCC)Br)F |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



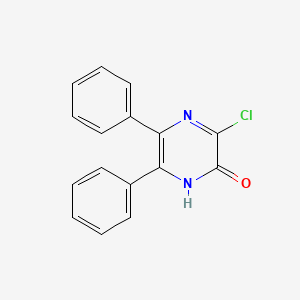
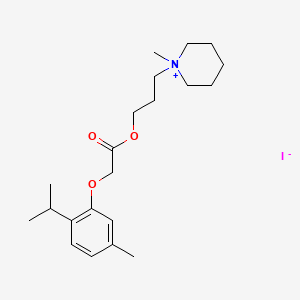
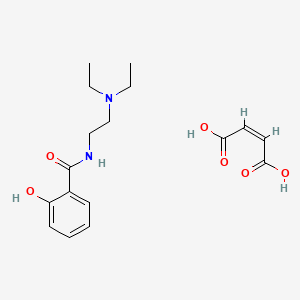



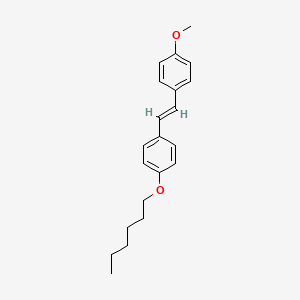

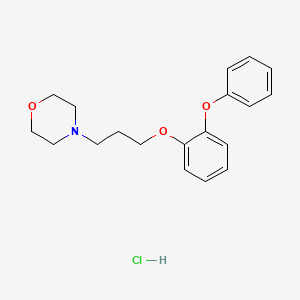
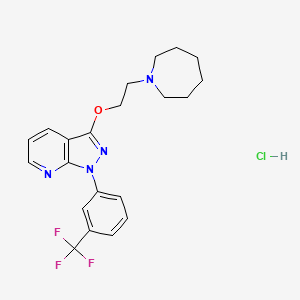
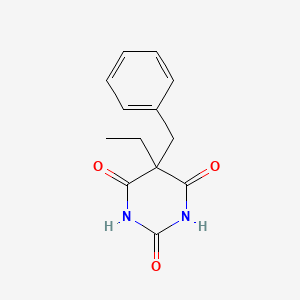
![Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis-](/img/structure/B14683962.png)

